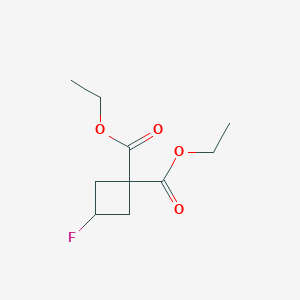
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate
カタログ番号 B2593138
CAS番号:
123812-76-0
分子量: 218.224
InChIキー: GTRGNFQDSKPLES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H15FO4 . It has a molecular weight of 218.23 . The compound contains a total of 30 bonds, including 15 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 four-membered ring, and 2 aliphatic esters .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 fluorine atom . It contains a four-membered cyclobutane ring with a fluorine atom and two ester groups attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
PET Tracers for Tumor Delineation
- Synthesis and Evaluation for Brain Tumors : Diethyl 3-fluorocyclobutane-1,1-dicarboxylate derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been developed for nuclear medicine imaging, particularly for brain tumors. Studies show that these derivatives exhibit significant uptake in tumors, indicating their potential as PET tracers for tumor imaging (Shoup et al., 1999).
Diagnostic Applications in Prostate Cancer
- Detection of Recurrent Prostate Carcinoma : Research demonstrates the effectiveness of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC) in detecting recurrent prostate carcinoma. It has been found to be more sensitive than other techniques like indium 111 ((111)In)-capromab pendetide, especially in the differentiation of prostatic from extraprostatic disease (Schuster et al., 2011).
- Meta-Analysis on Recurrent Prostate Carcinoma Diagnosis : A meta-analysis encompassing multiple studies confirmed the high sensitivity and specificity of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, reinforcing its role as a non-invasive, metabolic imaging technique (Ren et al., 2016).
Use in Imaging Other Cancer Types
- Imaging of Pulmonary Lesions : A pilot study explored the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC) for noninvasive imaging of pulmonary lesions. This study indicated that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential use in characterizing pulmonary lesions (Amzat et al., 2013).
- Detection of Oropharyngeal Cancer : Fluciclovine PET, a derivative of FACBC, has shown efficacy in detecting various types of cancer, including oropharyngeal squamous cell carcinoma. Although primarily developed for gliomas and prostate cancer, its ability to detect oropharyngeal cancer opens new avenues for its application (Jethanandani et al., 2019).
Chemical Synthesis and Properties
- Synthesis and Physical-Chemical Properties : The synthesis of derivatives like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from this compound has been studied. These studies focus on understanding the chemical properties and potential applications of these compounds (Chernykh et al., 2016).
Radiopharmaceutical Applications
- Radiation Dosimetry and Biodistribution : Studies on the biodistribution and radiation dosimetry of these compounds, such as anti-18F-FACBC, have been conducted to evaluate their safety and efficacy as radiopharmaceuticals. These studies are crucial for understanding the radiation burden and whole-body distribution of these tracers (Nye et al., 2007).
特性
IUPAC Name |
diethyl 3-fluorocyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGNFQDSKPLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)
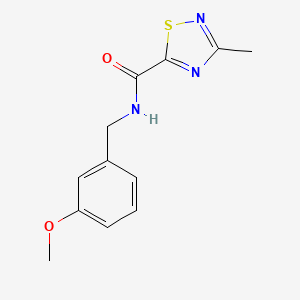
![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)
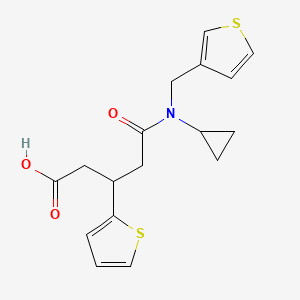
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
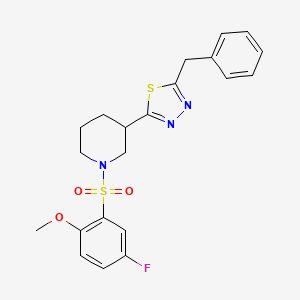
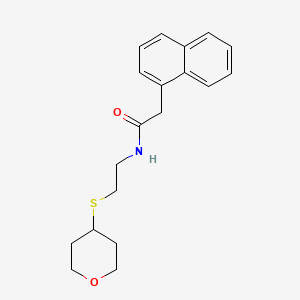
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)